2-(4-bromophenyl)-2-{[(tert-butoxy)carbonyl](methyl)amino}acetic acid
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Overview
Description
2-(4-bromophenyl)-2-{(tert-butoxy)carbonylamino}acetic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a bromophenyl group, a tert-butoxycarbonyl (Boc) protected amino group, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-2-{(tert-butoxy)carbonylamino}acetic acid typically involves multiple steps. One common synthetic route includes the following steps:
Amino Acid Formation: The formation of the amino acid backbone can be achieved through a Strecker synthesis or other amino acid synthesis methods.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine to form the Boc-protected amino acid.
Coupling Reaction: The final step involves coupling the bromophenyl group with the Boc-protected amino acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-2-{(tert-butoxy)carbonylamino}acetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA).
Coupling Reactions: The carboxylic acid group can participate in peptide coupling reactions to form amide bonds with amines.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., K2CO3, NaH).
Deprotection Reactions: Trifluoroacetic acid (TFA), dichloromethane (DCM).
Coupling Reactions: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC), N-hydroxysuccinimide (NHS).
Major Products Formed
Substitution Reactions: Substituted phenyl derivatives.
Deprotection Reactions: Free amino acid.
Coupling Reactions: Amide derivatives.
Scientific Research Applications
2-(4-bromophenyl)-2-{(tert-butoxy)carbonylamino}acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and peptide synthesis.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-2-{(tert-butoxy)carbonylamino}acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The bromophenyl group can participate in π-π interactions, while the amino acid backbone can form hydrogen bonds and ionic interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-2-{(tert-butoxy)carbonylamino}acetic acid: Similar structure with a chlorine atom instead of bromine.
2-(4-fluorophenyl)-2-{(tert-butoxy)carbonylamino}acetic acid: Similar structure with a fluorine atom instead of bromine.
2-(4-methylphenyl)-2-{(tert-butoxy)carbonylamino}acetic acid: Similar structure with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 2-(4-bromophenyl)-2-{(tert-butoxy)carbonylamino}acetic acid imparts unique reactivity and properties compared to its analogs. Bromine is a larger and more polarizable atom, which can influence the compound’s electronic properties and interactions with other molecules.
Properties
IUPAC Name |
2-(4-bromophenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16(4)11(12(17)18)9-5-7-10(15)8-6-9/h5-8,11H,1-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPHTKHOOQJGNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(C1=CC=C(C=C1)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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